molecular formula C19H17BrN4O2 B2833330 N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1251615-14-1

N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B2833330
CAS No.: 1251615-14-1
M. Wt: 413.275
InChI Key: BYRDJWOXOXBQAP-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is a pyrimidine-derived acetamide featuring a 2-bromo-4-methylphenyl substituent and a pyridinyl moiety at the pyrimidine C4 position. The compound is synthesized via alkylation of 2-thiopyrimidin-4-one intermediates using chloroacetamide derivatives under basic conditions, as described for structurally related analogs . Its design integrates halogenated aromatic and heteroaromatic groups, which are common in medicinal chemistry for modulating target affinity and pharmacokinetic properties.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2/c1-12-6-7-15(14(20)9-12)23-18(25)11-24-13(2)22-17(10-19(24)26)16-5-3-4-8-21-16/h3-10H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRDJWOXOXBQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=NC(=CC2=O)C3=CC=CC=N3)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Starting with 4-methylphenyl, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.

    Acylation: The brominated product undergoes acylation with acetic anhydride or acetyl chloride to introduce the acetamide group.

    Pyrimidine Formation: The acetamide intermediate is then reacted with 2-methyl-4-(pyridin-2-yl)pyrimidine under conditions that promote cyclization, such as heating in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes using continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: De-brominated derivatives

    Substitution: Amino, thiol, or alkoxy derivatives

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to alterations in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in the aryl/heteroaryl substituents on the acetamide or pyrimidine moieties. These variations influence physicochemical properties and synthetic yields:

Compound Name / ID (Source) Substituents on Acetamide Nitrogen Pyrimidine Substituents Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm)
Target Compound 2-bromo-4-methylphenyl 4-(pyridin-2-yl) N/A N/A N/A
N-(4-bromophenyl) analog (5.5) 4-bromophenyl 4-methyl 79 >259–261 12.48 (NH-3), 10.22 (NHCO), 5.98 (CH-5)
N-benzyl analog (5.12) benzyl 4-methyl 66 196–198 10.01 (NHCO), 7.60–7.27 (Ar-H), 6.05 (CH-5)
N-(4-phenoxyphenyl) analog (5.15) 4-phenoxyphenyl 4-methyl 60 224–226 10.08 (NHCO), 7.75–6.91 (Ar-H), 5.98 (CH-5)
Fluoro-substituted analog 2-fluoro-4-methylphenyl 4-(pyridin-2-yl) N/A N/A N/A

Key Observations:

  • Halogen Effects: The bromine atom in the target compound and analog 5.5 enhances molecular weight and lipophilicity compared to non-halogenated analogs (e.g., 5.12, 5.15).
  • Substituent Position: The 2-bromo-4-methylphenyl group in the target compound introduces ortho-substitution, which is absent in analog 5.5 (para-bromophenyl).
  • Synthetic Efficiency : Higher yields (e.g., 79% for 5.5 vs. 60% for 5.15) correlate with simpler aryl substituents, suggesting steric or electronic challenges in synthesizing bulkier analogs .

Physicochemical and Spectral Properties

  • Melting Points: Brominated analogs (e.g., 5.5) exhibit higher melting points (>259°C) compared to non-halogenated derivatives (196–226°C), suggesting stronger intermolecular forces (e.g., halogen bonding) .
  • ¹H NMR Trends : The pyrimidine CH-5 proton resonates near 5.98–6.05 ppm across analogs, indicating minimal electronic perturbation from aryl substituents. NHCO protons appear deshielded (10.01–10.22 ppm), consistent with hydrogen bonding .

Broader Structural Classes

Compounds from and (e.g., quinoline-indoline hybrids, tetrahydro-pyrimidinyl derivatives) share acetamide functionalization but differ significantly in core scaffolds. These molecules may target diverse biological pathways, precluding direct comparison without pharmacological data .

Biological Activity

N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a brominated aromatic ring, a pyrimidine moiety, and an acetamide functional group, which together contribute to its unique biological activity. The molecular formula is C17_{17}H17_{17}BrN4_{4}O, with a molecular weight of approximately 340.21 g/mol.

Structural Characteristics

The structural components of this compound suggest various biological interactions:

  • Brominated Phenyl Ring : The presence of bromine may enhance lipophilicity and alter the reactivity profile.
  • Pyrimidine Moiety : Known for its role in nucleic acid metabolism and enzyme inhibition.
  • Acetamide Group : Often associated with enhanced solubility and bioavailability.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities, including:

  • Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
  • Anti-inflammatory Effects : The compound may interact with inflammatory pathways, potentially reducing cytokine production and inflammation markers.
  • Antimicrobial Activity : Structural analogs have demonstrated efficacy against various bacterial strains, suggesting potential for similar activity in this compound.

The biological activity of this compound is likely mediated through interactions with specific enzymes and receptors:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR leads to reduced levels of tetrahydrofolate, impairing DNA synthesis and thus affecting rapidly dividing cells, such as cancer cells .
  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways that regulate cell growth and survival .

Comparative Analysis with Related Compounds

A comparative analysis helps elucidate the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
N-(2-chloro-4-methylphenyl)-2-(3-cyclopropyl-6-oxo-pyridazin)acetamideChlorinated aromatic ringDifferent halogen may alter reactivity
N-(4-methylphenyl)-2-(5-fluoro-pyrimidin)acetamideFluorinated pyrimidinePotentially different biological activity due to fluorination
N-(3-bromo-pyridin-4-yloxy)acetamideBrominated pyridineDifferent core structure impacting interaction profiles

This table highlights how variations in halogenation and structural components can influence biological activity, emphasizing the potential specificity of N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-y)pyrimidin-1(6H)-yl)acetamide.

Q & A

Q. How can the compound’s mechanism of action be probed in enzyme inhibition assays?

  • Methodology :
  • Kinase assays : Use ADP-Glo™ to measure IC₅₀ against recombinant kinases .
  • CETSA : Monitor target engagement via thermal shift assays .
  • SAR studies : Modify pyridin-2-yl or acetamide groups to map pharmacophores .

Q. What in vitro models are suitable for evaluating cytotoxicity and selectivity?

  • Methodology :
  • MTT assay : Test IC₅₀ in cancer vs. normal cell lines (e.g., HeLa vs. HEK293) .
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescence .
  • hERG inhibition screening : Use patch-clamp to assess cardiac toxicity risk .

Advanced Characterization

Q. How can researchers characterize tautomeric equilibria in the pyrimidinone core?

  • Methodology :
  • ¹³C NMR : Compare carbonyl chemical shifts (δ 165–175 ppm) in DMSO vs. CDCl₃ .
  • IR spectroscopy : Identify ν(C=O) stretching frequencies (1680–1700 cm⁻¹) .
  • Computational analysis : Calculate tautomer stability at B3LYP/6-31G* level .

Q. What crystallographic techniques resolve steric effects of the 2-bromo-4-methylphenyl group?

  • Methodology :
  • SC-XRD : Collect data at 100 K to determine dihedral angles between aromatic rings .
  • Hirshfeld surface analysis : Map close contacts (e.g., Br⋯H interactions) .
  • DFT geometry optimization : Compare experimental vs. calculated bond lengths .

Troubleshooting and Reproducibility

Q. How can low yields in the final amidation step be improved?

  • Methodology :
  • Activation of carboxylates : Pre-form active esters (e.g., NHS esters) to enhance coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hr to 30 min .
  • Purification : Use flash chromatography (SiO₂, EtOAc/hexane) or recrystallization .

Q. What controls ensure reproducibility in biological assays?

  • Methodology :
  • Internal standards : Spike with stable isotopes (e.g., ¹³C-labeled analogs) for LC-MS .
  • Positive controls : Use known kinase inhibitors (e.g., staurosporine) .
  • Blinded experiments : Randomize sample handling to minimize bias .

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